3-Bromo-5-methylthiophene-2-sulfonyl chloride
Description
3-Bromo-5-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2. It is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-bromo-5-methylthiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGMJIULMWORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride typically involves the bromination of 5-methylthiophene followed by chlorosulfonation. The reaction conditions include the use of bromine (Br2) and sulfuric acid (H2SO4) under controlled temperatures to ensure the selective introduction of the bromine and sulfonyl chloride groups.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that allows for the efficient and scalable synthesis of 3-Bromo-5-methylthiophene-2-sulfonyl chloride. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often facilitated by a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or thiols.
Substitution: Generation of sulfonamides or esters.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | 5-Methylthiophene + N-bromosuccinimide (NBS) | Controlled temperature | High |
| Sulfonylation | Brominated product + Chlorosulfonic acid | Low temperature | High |
Scientific Research Applications
3-Bromo-5-methylthiophene-2-sulfonyl chloride serves multiple roles in scientific research:
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Chemical Synthesis :
- Acts as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Used in the preparation of sulfonamide derivatives through nucleophilic substitution reactions.
-
Biological Studies :
- Employed in the development of bioactive molecules, particularly in medicinal chemistry.
- Investigated for its potential as an inhibitor of specific enzymes, impacting metabolic pathways.
-
Material Science :
- Utilized in producing materials with tailored electronic and optical properties, enhancing their applicability in various industries.
Case Studies
Several studies highlight the compound's significance in drug development and chemical synthesis:
-
Enzyme Inhibition :
- Research has demonstrated that 3-bromo-5-methylthiophene-2-sulfonyl chloride can inhibit enzymes involved in metabolic pathways, potentially offering therapeutic benefits for conditions like obesity and diabetes.
-
Palladium-Catalyzed Reactions :
- The compound has been successfully used in palladium-catalyzed reactions to yield high-efficiency products, showcasing its versatility as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 3-Bromo-5-methylthiophene-2-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides or esters. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
3-Bromo-5-methylthiophene-2-sulfonyl chloride is unique due to its specific structural features. Similar compounds include:
3-Chloro-5-methylthiophene-2-sulfonyl chloride: Similar reactivity but with a chlorine atom instead of bromine.
5-Methylthiophene-2-sulfonyl chloride: Lacks the bromine atom, resulting in different chemical properties.
3-Bromo-2-thiophenesulfonyl chloride: Different position of the bromine atom on the thiophene ring.
These compounds share similarities in their sulfonyl chloride functionality but differ in their substituents, leading to variations in their chemical behavior and applications.
Biological Activity
3-Bromo-5-methylthiophene-2-sulfonyl chloride (CAS No. 319002-81-8) is a sulfonyl chloride derivative of thiophene, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C6H6BrClO2S
- Molecular Weight : 239.54 g/mol
- Structure : The compound features a bromine atom and a methyl group attached to a thiophene ring, with a sulfonyl chloride functional group.
The biological activity of 3-Bromo-5-methylthiophene-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attacks by biological molecules, which may lead to inhibition or modulation of enzymatic activities.
Biological Activities
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies indicate that thiophene derivatives exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
- Anti-inflammatory Properties : Research suggests that compounds containing thiophene rings can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Cancer Therapeutics : Some studies have explored the use of thiophene derivatives as potential anticancer agents. The mechanism often involves inducing apoptosis in cancer cells through pathways such as mitochondrial dysfunction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Significant activity against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Anticancer | Induction of apoptosis in NSCLC cells |
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various thiophene derivatives, 3-Bromo-5-methylthiophene-2-sulfonyl chloride demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong potential for development as an antimicrobial agent.
Case Study: Anti-inflammatory Effects
A research article highlighted the anti-inflammatory properties of thiophene derivatives, including 3-Bromo-5-methylthiophene-2-sulfonyl chloride. The compound was shown to reduce the production of nitric oxide and pro-inflammatory cytokines in macrophage cultures, suggesting its utility in treating inflammatory diseases.
Computational Studies
Recent computational studies have utilized molecular docking techniques to predict the binding affinity of 3-Bromo-5-methylthiophene-2-sulfonyl chloride with various protein targets. These studies suggest that the compound has favorable interactions with proteins involved in inflammation and cancer progression, further supporting its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
